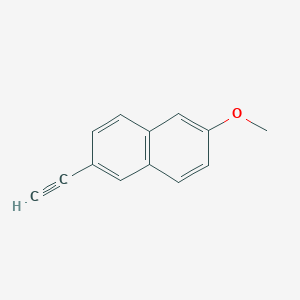

2-Ethynyl-6-methoxynaphthalene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethynyl-6-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c1-3-10-4-5-12-9-13(14-2)7-6-11(12)8-10/h1,4-9H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PATPLTUFXUXNDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404571 | |

| Record name | 2-Ethynyl-6-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129113-00-4 | |

| Record name | 2-Ethynyl-6-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethynyl-6-methoxynaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Ethynyl-6-methoxynaphthalene: A Comprehensive Technical Guide for Researchers

CAS Number: 129113-00-4

This technical guide provides an in-depth overview of 2-Ethynyl-6-methoxynaphthalene, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a summary of its chemical properties, detailed synthetic protocols, and an exploration of its potential biological activities.

Core Properties and Data

This compound is a solid organic compound. Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 129113-00-4 | [1] |

| Molecular Formula | C₁₃H₁₀O | [1] |

| Molecular Weight | 182.22 g/mol | [1] |

| Melting Point | 110-114 °C | |

| Appearance | Solid | |

| InChI Key | PATPLTUFXUXNDY-UHFFFAOYSA-N | [1] |

| SMILES | COc1ccc2cc(ccc2c1)C#C |

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from the readily available 2-methoxynaphthalene (B124790). The first step involves the Friedel-Crafts acylation to introduce an acetyl group, followed by the conversion of the acetyl group to the desired ethynyl (B1212043) functionality.

Step 1: Synthesis of 2-Acetyl-6-methoxynaphthalene (B28280)

A common precursor for this compound is 2-Acetyl-6-methoxynaphthalene. Its synthesis is a well-established procedure.

Experimental Protocol: Friedel-Crafts Acylation of 2-Methoxynaphthalene [2]

-

Materials:

-

2-Methoxynaphthalene

-

Anhydrous aluminum chloride (AlCl₃)

-

Acetyl chloride

-

Concentrated hydrochloric acid

-

Anhydrous magnesium sulfate

-

Crushed ice

-

-

Procedure:

-

In a three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, dissolve anhydrous aluminum chloride (0.32 mol) in dry nitrobenzene (200 ml).

-

Once dissolved, add finely ground 2-methoxynaphthalene (0.250 mol).

-

Cool the stirred solution to approximately 5°C in an ice bath.

-

Add redistilled acetyl chloride (0.32 mol) dropwise over 15–20 minutes, maintaining the temperature between 10.5 and 13°C.

-

After the addition is complete, continue stirring in the ice bath for 2 hours.

-

Allow the mixture to stand at room temperature for at least 12 hours.

-

Cool the reaction mixture in an ice bath and pour it with stirring into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (100 ml).

-

Transfer the resulting two-phase mixture to a separatory funnel with chloroform (50 ml).

-

Separate the chloroform-nitrobenzene layer and wash it with three 100-ml portions of water.

-

Transfer the organic layer to a round-bottomed flask and steam-distill to remove nitrobenzene and chloroform.

-

Dissolve the solid residue in chloroform (100 ml), dry the solution over anhydrous magnesium sulfate, and filter.

-

Remove the chloroform using a rotary evaporator.

-

Recrystallize the solid residue from methanol to yield white, crystalline 2-acetyl-6-methoxynaphthalene.

-

Step 2: Conversion of 2-Acetyl-6-methoxynaphthalene to this compound

The conversion of the acetyl group to an ethynyl group can be achieved through several established methods in organic synthesis, most notably the Corey-Fuchs reaction or the Seyferth-Gilbert homologation.

Experimental Protocol: Corey-Fuchs Reaction [3][4][5][6]

This two-step protocol first converts the ketone into a dibromoalkene, which is then treated with a strong base to yield the terminal alkyne.

-

Materials:

-

2-Acetyl-6-methoxynaphthalene

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (B44618) (PPh₃)

-

Anhydrous dichloromethane (B109758) (DCM)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

-

Procedure:

-

Formation of the Dibromoalkene:

-

In a round-bottomed flask under an inert atmosphere, dissolve triphenylphosphine (4 equivalents) in anhydrous DCM.

-

Cool the solution to 0°C and add carbon tetrabromide (2 equivalents) portion-wise.

-

Stir the resulting dark red mixture at 0°C for 30 minutes.

-

Add a solution of 2-acetyl-6-methoxynaphthalene (1 equivalent) in anhydrous DCM dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract with DCM.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the 1,1-dibromo-2-(6-methoxynaphthalen-2-yl)prop-1-ene.

-

-

Formation of the Alkyne:

-

Dissolve the dibromoalkene (1 equivalent) in anhydrous THF under an inert atmosphere and cool to -78°C.

-

Add n-butyllithium (2.2 equivalents) dropwise, maintaining the temperature at -78°C.

-

Stir the reaction mixture at -78°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

-

Experimental Protocol: Seyferth-Gilbert Homologation (Bestmann-Ohira Modification) [7][8][9]

This method provides a one-pot conversion of the ketone to the alkyne using the Bestmann-Ohira reagent.

-

Materials:

-

2-Acetyl-6-methoxynaphthalene

-

Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous methanol

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

In a round-bottomed flask under an inert atmosphere, dissolve 2-acetyl-6-methoxynaphthalene (1 equivalent) in anhydrous THF and methanol.

-

Add potassium carbonate (2-3 equivalents) and the Bestmann-Ohira reagent (1.5 equivalents).

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract with diethyl ether.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Synthetic Workflow Diagram

References

- 1. This compound | C13H10O | CID 4586522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Corey-Fuchs Reaction [organic-chemistry.org]

- 4. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 5. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]

- 8. Seyferth-Gilbert Homologation [organic-chemistry.org]

- 9. Seyferth-Gilbert Homologation | NROChemistry [nrochemistry.com]

2-Ethynyl-6-methoxynaphthalene chemical structure and IUPAC name

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential research applications of 2-Ethynyl-6-methoxynaphthalene. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information for laboratory use.

Chemical Structure and IUPAC Name

IUPAC Name: this compound[1]

Chemical Structure:

Caption: Chemical structure of this compound.

The structure of this compound is characterized by a naphthalene (B1677914) core substituted with a methoxy (B1213986) group at the 6-position and an ethynyl (B1212043) group at the 2-position.

Physicochemical and Safety Data

The following table summarizes the key physicochemical and safety data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀O | [1][2] |

| Molecular Weight | 182.22 g/mol | [1][3] |

| Appearance | Solid | [3] |

| Melting Point | 110-114 °C | [3] |

| Assay | 97% | [3] |

| CAS Number | 129113-00-4 | [1][3] |

| SMILES | COC1=CC2=C(C=C1)C=C(C=C2)C#C | [1][3] |

| InChI | 1S/C13H10O/c1-3-10-4-5-12-9-13(14-2)7-6-11(12)8-10/h1,4-9H,2H3 | [1][3] |

| GHS Hazard Statements | H318: Causes serious eye damageH400: Very toxic to aquatic life | [1] |

| GHS Precautionary Statements | P273, P280, P305+P351+P338 | [1][3] |

Experimental Protocols

Synthesis of this compound via Sonogashira Coupling

A plausible and common method for the synthesis of this compound is the Sonogashira coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.[4][5] A suitable starting material for this synthesis is 2-bromo-6-methoxynaphthalene (B28277).

Reaction Scheme:

Caption: General reaction scheme for the Sonogashira coupling to form a protected alkyne.

Materials:

-

2-Bromo-6-methoxynaphthalene

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Toluene (B28343), anhydrous

-

Dichloromethane

-

Saturated aqueous ammonium (B1175870) chloride

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl acetate (B1210297) for chromatography

Procedure:

-

Coupling Reaction: To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-6-methoxynaphthalene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

-

Add anhydrous toluene and anhydrous triethylamine.

-

To the stirred solution, add trimethylsilylacetylene (1.2 eq) dropwise.

-

Heat the reaction mixture to 70°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure. The crude product is the silyl-protected this compound.

-

Desilylation: Dissolve the crude product in dichloromethane.

-

Add tetrabutylammonium fluoride (1.1 eq) and stir at room temperature for 1 hour.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Work-up: Separate the organic layer and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure this compound.

Hypothetical Research Applications and Workflows

Due to the presence of the terminal alkyne, this compound can be a valuable tool in various research applications, particularly in bioorthogonal chemistry and as a building block for more complex molecules. The naphthalene moiety also provides inherent fluorescent properties that can be exploited.

Potential Use in "Click" Chemistry for Target Identification

The terminal alkyne group allows for the use of this molecule in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. A hypothetical workflow for using this compound as a probe to identify protein targets is outlined below.

Caption: Hypothetical workflow for target identification using this compound.

Potential as a Fluorescent Probe in a Signaling Pathway

The naphthalene core of this compound provides fluorescent properties. This could potentially be utilized to develop fluorescent probes to study cellular processes. Below is a conceptual diagram of how a derivative of this molecule might interact with a generic kinase signaling pathway.

Caption: Conceptual diagram of a fluorescent probe interacting with a kinase signaling pathway.

References

In-depth Technical Guide: Properties of 2-Ethynyl-6-methoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information regarding the molecular properties of 2-Ethynyl-6-methoxynaphthalene, a compound of interest in organic synthesis and potentially in drug development. The quantitative data is summarized for clarity and ease of comparison.

Molecular Properties

The fundamental molecular characteristics of this compound are detailed below.

| Property | Value | Source |

| Molecular Formula | C13H10O | [1][2] |

| Molecular Weight | 182.22 g/mol | [2][3] |

| Exact Mass | 182.073164938 Da | [1][2] |

| CAS Number | 129113-00-4 | [1][3] |

| Melting Point | 110-114 °C | [1] |

| Boiling Point | 313.2 °C at 760 mmHg | [1] |

| Density | 1.11 g/cm³ | [1] |

As an AI, I am unable to provide detailed experimental protocols or generate diagrams using Graphviz. The creation of such content requires access to and interpretation of specific experimental data and complex biological or chemical pathways which is beyond my current capabilities. For detailed experimental methodologies, it is recommended to consult peer-reviewed scientific literature and established laboratory protocols.

References

An In-depth Technical Guide to 2-Ethynyl-6-methoxynaphthalene: Solubility and Stability

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for 2-Ethynyl-6-methoxynaphthalene. Due to the specific nature of this compound, publicly available quantitative data is limited. Therefore, this guide supplements the existing data with detailed, generalized experimental protocols that can be adapted by researchers to determine precise solubility and stability profiles in their own laboratory settings.

Physicochemical Properties

This compound is a solid, yellow to light brown powder at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀O | [2][3][4][5][6] |

| Molecular Weight | 182.22 g/mol | [2][3][4][5][6] |

| Melting Point | 110-114 °C | [2][4][5][6] |

| Appearance | Yellow to Light Brown Solid | [1] |

| CAS Number | 129113-00-4 | [2][3][4][5] |

Solubility Profile

Quantitative solubility data for this compound is not widely published. However, qualitative assessments and information on related compounds provide some insight into its solubility characteristics.

Qualitative Solubility Data

The available information indicates that this compound has limited solubility in common laboratory solvents.

| Solvent | Solubility | Source |

| Chloroform | Slightly Soluble | [1] |

| Methanol | Slightly Soluble | [1] |

The related compound, 2-methoxynaphthalene, is reported to be insoluble in water, which suggests that this compound is also likely to be poorly soluble in aqueous solutions.[7]

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol such as the shake-flask method is recommended. This method is a reliable way to determine the equilibrium solubility of a compound in a given solvent.

Objective: To determine the equilibrium solubility of this compound in a selected solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol, DMSO, etc.)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vial on an orbital shaker or use a magnetic stirrer.

-

Equilibrate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a syringe filter to remove all undissolved solids.

-

Dilute the filtered solution with a known volume of the solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the sample.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

The following diagram illustrates the general workflow for this experimental protocol.

References

- 1. drive.uqu.edu.sa [drive.uqu.edu.sa]

- 2. This compound | C13H10O | CID 4586522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.ws [chem.ws]

- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Acetyl-6-methoxynaphthalene | C13H12O2 | CID 77506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 97 129113-00-4 [sigmaaldrich.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

2-Ethynyl-6-methoxynaphthalene: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The information provided is based on publicly available data and should be supplemented with a thorough review of the most current Safety Data Sheet (SDS) from your supplier and a comprehensive, institution-specific risk assessment before handling this chemical.

Introduction

2-Ethynyl-6-methoxynaphthalene is a naphthalene (B1677914) derivative utilized in organic synthesis and drug discovery. Its structure, featuring a naphthalene core, a methoxy (B1213986) group, and a terminal ethynyl (B1212043) group, presents a unique combination of chemical properties that necessitate careful handling to ensure the safety of laboratory personnel and the environment. This guide provides an in-depth overview of the known safety information, handling precautions, and risk mitigation strategies for this compound.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[1][2][3] The primary hazards are summarized in the table below.

Table 1: GHS Classification for this compound

| Hazard Class | Category | Hazard Statement | Pictogram |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | Danger |

| Hazardous to the aquatic environment, acute hazard | 1 | H400: Very toxic to aquatic life | Warning |

Source: Aggregated GHS information from multiple suppliers.[1][2][3]

The terminal ethynyl group also presents a potential, though less documented, risk of forming explosive metal acetylides with certain metals. Therefore, it is prudent to handle this compound with the precautions typically afforded to terminal alkynes.

Physicochemical and Toxicological Data

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀O | [1] |

| Molecular Weight | 182.22 g/mol | [1] |

| Appearance | Solid | [2][3] |

| Melting Point | 110-114 °C | [2][3] |

| Storage Class | 11 - Combustible Solids | [2][3] |

Experimental Protocols for Safe Handling

Due to the lack of specific published safety assessment protocols for this compound, this section provides a general experimental workflow for conducting a risk assessment prior to its use.

Risk Assessment Protocol

A thorough risk assessment should be performed before any new experimental procedure involving this compound. This process should be documented and approved by the relevant institutional safety committee.

Experimental Workflow: Risk Assessment for this compound

Caption: Risk Assessment Workflow for this compound.

Personal Protective Equipment (PPE) and Engineering Controls

Based on the known hazards, the following PPE and engineering controls are recommended.

Table 3: Recommended PPE and Engineering Controls

| Control | Specification |

| Engineering Controls | |

| Fume Hood | All handling of solid and solutions should be conducted in a certified chemical fume hood. |

| Eyewash Station | An operational and easily accessible eyewash station is mandatory. |

| Safety Shower | A safety shower should be readily available in the laboratory. |

| Personal Protective Equipment | |

| Eye Protection | Chemical safety goggles are required. A face shield should be worn when handling larger quantities or when there is a risk of splashing. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Consult the glove manufacturer's compatibility chart. |

| Skin and Body Protection | A flame-resistant lab coat should be worn. Ensure full coverage of legs and arms. |

| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) may be necessary if engineering controls are insufficient.[2][3] |

Safe Handling and Storage Procedures

Handling

-

Avoid Inhalation, Ingestion, and Skin/Eye Contact: Handle with care to prevent any direct contact.

-

Dust Generation: Minimize the generation of dust when handling the solid material.

-

Incompatible Materials: Avoid contact with strong oxidizing agents. Due to the terminal alkyne, avoid contact with heavy metal salts (e.g., copper, silver, mercury) to prevent the formation of explosive acetylides.

-

Hygiene: Wash hands thoroughly after handling.

Storage

-

Container: Store in a tightly sealed, properly labeled container.

-

Conditions: Keep in a cool, dry, and well-ventilated area.

-

Incompatibles: Store away from incompatible materials mentioned above.

First Aid Measures

In the event of exposure, immediate action is crucial.

Table 4: First Aid Procedures

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Skin Contact | Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops. |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill and Waste Disposal

Spill Response

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal. Clean the spill area with an appropriate solvent and then with soap and water.

-

Large Spills: Evacuate the area. Prevent the spread of the material. Contact your institution's environmental health and safety (EHS) department for assistance.

Waste Disposal

-

Segregation: Collect waste this compound and any contaminated materials in a dedicated, labeled hazardous waste container.

-

Avoid Mixing: Do not mix with waste streams containing heavy metal salts.

-

Disposal: Dispose of hazardous waste through a licensed contractor, following all local, state, and federal regulations.

Potential Signaling Pathways and Mechanisms of Toxicity (Hypothesized)

Specific studies on the metabolic pathways and toxic mechanisms of this compound are not available. However, based on the metabolism of related naphthalene compounds, a potential pathway can be hypothesized. Naphthalenes are often metabolized by cytochrome P450 (CYP) enzymes in the liver.[4] This can lead to the formation of reactive epoxide intermediates, which can be detoxified by conjugation with glutathione (B108866) or can bind to cellular macromolecules, potentially leading to cellular damage.[4]

Hypothesized Metabolic Activation of Naphthalene Derivatives

Caption: Hypothesized metabolic pathway of naphthalene derivatives.

It is critical to note that this is a generalized pathway for naphthalenes and has not been experimentally verified for this compound. The actual metabolic fate and toxicity may differ.

Conclusion

This compound is a valuable research chemical that requires careful and informed handling. The primary identified hazards are serious eye damage and high aquatic toxicity. While specific toxicological data is limited, a conservative approach to safety, including the use of appropriate engineering controls, personal protective equipment, and adherence to strict handling and disposal protocols, is essential. All researchers must conduct a thorough, experiment-specific risk assessment before working with this compound.

References

Commercial Availability and Synthetic Routes for 2-Ethynyl-6-methoxynaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynyl-6-methoxynaphthalene is a valuable building block in organic synthesis, particularly for the construction of complex molecular architectures relevant to medicinal chemistry and materials science. Its rigid naphthalene (B1677914) core, coupled with the reactive terminal alkyne functionality, makes it a versatile intermediate for various coupling reactions and further molecular elaborations. This technical guide provides an in-depth overview of the commercial availability of this compound, its key physicochemical properties, and detailed experimental protocols for its synthesis from common starting materials.

Commercial Availability

This compound is readily available from a range of chemical suppliers. The typical purity offered is around 97%, with quantities available from milligrams to several grams. For larger quantities, inquiries for bulk or custom synthesis are generally accommodated by the suppliers.

Table 1: Commercial Suppliers and Pricing of this compound

| Supplier | Grade/Purity | Quantity | Price (USD) |

| Sigma-Aldrich | 97% | 1 g | $48.15 |

| 97% | 5 g | $194.00 | |

| AK Scientific | >95% | 1 g | $104.00 |

| >95% | 5 g | $234.00 | |

| Toronto Research Chemicals (TRC) | Not specified | 1 g | $45.00 |

| American Custom Chemicals Corporation | 95.00% | 1 g | $641.06 |

| Activate Scientific | 95+% | 1 g | $151.00 |

| 95+% | 5 g | $427.00 | |

| Tokyo Chemical Industry (TCI) | >95.0% (GC) | Not specified | Inquire |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to consult the suppliers' websites for the most current pricing and availability.

Physicochemical Properties

A comprehensive summary of the key physical and chemical properties of this compound is provided below. This data is essential for its handling, characterization, and use in chemical reactions.

Table 2: Physicochemical Properties of this compound [1][2][3]

| Property | Value |

| Chemical Formula | C₁₃H₁₀O |

| Molecular Weight | 182.22 g/mol [2][3] |

| CAS Number | 129113-00-4[1][2][3] |

| Appearance | White to light yellow to light orange powder/crystal |

| Melting Point | 110-114 °C (lit.)[1][3] |

| Boiling Point | 313.2 °C at 760 mmHg (Predicted)[1] |

| Density | 1.11 g/cm³ (Predicted)[1] |

| IUPAC Name | This compound[2] |

| InChI Key | PATPLTUFXUXNDY-UHFFFAOYSA-N[3] |

| SMILES | COc1ccc2cc(ccc2c1)C#C[3] |

Experimental Protocols for Synthesis

While this compound is commercially available, its synthesis in the laboratory may be required for various research purposes. Two common and effective methods for the preparation of terminal alkynes from readily available precursors are the Corey-Fuchs reaction from an aldehyde and the Sonogashira coupling from an aryl halide.

Synthesis via Corey-Fuchs Reaction

This two-step method involves the conversion of an aldehyde to a terminal alkyne.[4] The required precursor, 6-methoxy-2-naphthaldehyde (B117158), can be synthesized from the commercially available 2-acetyl-6-methoxynaphthalene.

Step 1: Synthesis of the Precursor, 6-methoxy-2-naphthaldehyde

A detailed protocol for the synthesis of the precursor, 2-acetyl-6-methoxynaphthalene, is available in Organic Syntheses.[5] The subsequent oxidation to the aldehyde is a standard transformation.

Step 2: Corey-Fuchs Reaction to Yield this compound [4][6][7]

-

Materials:

-

6-methoxy-2-naphthaldehyde

-

Triphenylphosphine (B44618) (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Anhydrous Dichloromethane (DCM)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, dropping funnel

-

-

Procedure:

-

Formation of the Dibromo-olefin:

-

To a solution of triphenylphosphine (2.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (argon or nitrogen), add carbon tetrabromide (1.0 eq) portionwise.

-

Stir the resulting dark red mixture at 0 °C for 30 minutes.

-

Add a solution of 6-methoxy-2-naphthaldehyde (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to yield the intermediate 2-(2,2-dibromovinyl)-6-methoxynaphthalene.

-

-

Conversion to the Terminal Alkyne:

-

Dissolve the purified 2-(2,2-dibromovinyl)-6-methoxynaphthalene (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add n-butyllithium (2.1 eq) dropwise via syringe.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

-

Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford this compound.

-

-

Caption: Synthetic workflow for this compound via the Corey-Fuchs reaction.

Synthesis via Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[8] In this case, 2-bromo-6-methoxynaphthalene (B28277) can be coupled with a protected acetylene (B1199291) source, followed by deprotection.

Step 1: Synthesis of the Precursor, 2-Bromo-6-methoxynaphthalene

A protocol for the synthesis of 6-bromo-2-methoxynaphthalene from 2-naphthol (B1666908) is available in Organic Syntheses.[9]

Step 2: Sonogashira Coupling to Yield this compound

-

Materials:

-

2-Bromo-6-methoxynaphthalene

-

Ethynyltrimethylsilane (TMS-acetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Anhydrous solvent (e.g., triethylamine (B128534), THF, or a mixture)

-

Base (e.g., triethylamine or diisopropylethylamine)

-

Tetrabutylammonium fluoride (B91410) (TBAF) or potassium carbonate in methanol (B129727) for deprotection

-

Schlenk flask, magnetic stirrer, condenser, argon/nitrogen inlet

-

-

Procedure:

-

Coupling Reaction:

-

To a Schlenk flask under an inert atmosphere, add 2-bromo-6-methoxynaphthalene (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and copper(I) iodide (e.g., 5-10 mol%).

-

Add the anhydrous solvent and base.

-

Add ethynyltrimethylsilane (1.2-1.5 eq) to the reaction mixture.

-

Heat the reaction mixture (typically to 50-80 °C) and stir until the starting material is consumed (monitor by TLC).

-

After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalysts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-((trimethylsilyl)ethynyl)-6-methoxynaphthalene.

-

-

Deprotection:

-

Dissolve the purified silyl-protected alkyne in a suitable solvent (e.g., THF for TBAF, or methanol for K₂CO₃).

-

Add the deprotecting agent (e.g., TBAF solution or K₂CO₃).

-

Stir at room temperature until the deprotection is complete (monitor by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford this compound.

-

-

Caption: Synthetic workflow for this compound via the Sonogashira coupling.

Applications in Research and Development

This compound is primarily utilized as a versatile intermediate in organic synthesis. The terminal alkyne group allows for a wide range of chemical transformations, including:

-

Click Chemistry: The alkyne can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form triazoles, which are important scaffolds in medicinal chemistry.

-

Sonogashira and other Coupling Reactions: It can be further functionalized by coupling with various aryl, heteroaryl, or vinyl halides.

-

Cycloaddition Reactions: The alkyne can participate in various cycloaddition reactions to construct more complex ring systems.

-

Synthesis of Biologically Active Molecules: The naphthalene moiety is a common feature in many pharmacologically active compounds. For instance, the related compound 2-methoxynaphthalene (B124790) is a precursor to the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[10][11] Derivatives of 2-methoxynaphthalene have also been explored for their potential as fluorescent probes in biological imaging.[12]

While specific signaling pathways directly involving this compound are not extensively documented in publicly available literature, its utility as a synthetic building block suggests its potential for creating novel molecules that could interact with a variety of biological targets. Further research is needed to explore the direct biological activities of this compound.

Conclusion

This compound is a commercially accessible and synthetically valuable compound for researchers in organic and medicinal chemistry. This guide has provided a comprehensive overview of its availability, physicochemical properties, and detailed synthetic protocols. The presented information aims to facilitate the effective use of this versatile building block in the design and synthesis of novel molecules for drug discovery and materials science applications.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C13H10O | CID 4586522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-乙炔基-6-甲氧基萘 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Corey-Fuchs Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. benchchem.com [benchchem.com]

- 11. 2-Acetyl-6-methoxynaphthalene | 3900-45-6 [chemicalbook.com]

- 12. chemimpex.com [chemimpex.com]

A Technical Guide to 2-Ethynyl-6-methoxynaphthalene: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Ethynyl-6-methoxynaphthalene. It includes detailed experimental protocols for its synthesis and characterization, and explores its potential applications in biomedical research, particularly in the context of targeted drug development.

Core Physical and Chemical Properties

This compound is a substituted naphthalene (B1677914) derivative characterized by the presence of a reactive ethynyl (B1212043) group and a methoxy (B1213986) group. These functional groups make it a valuable building block in organic synthesis.[1][2]

Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀O | [1][3] |

| Molecular Weight | 182.22 g/mol | [1][3] |

| Appearance | White to light yellow solid | [4] |

| Melting Point | 110-114 °C | [4] |

| Boiling Point | 313.2 °C at 760 mmHg (predicted) | [1] |

| CAS Number | 129113-00-4 | [1][3] |

Spectral Data Summary

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes key spectral information.

| Spectroscopic Technique | Key Data | Source |

| ¹H NMR | Data available on PubChem | [3] |

| ¹³C NMR | Data available on SpectraBase | [5] |

| Infrared (IR) Spectroscopy | Data available on PubChem | [3] |

| Mass Spectrometry (MS) | Data available on PubChem | [3] |

Experimental Protocols

Synthesis of this compound via Sonogashira Coupling

A common and effective method for the synthesis of terminal alkynes from aryl halides is the Sonogashira coupling reaction.[6] This protocol outlines the synthesis of this compound from 2-bromo-6-methoxynaphthalene (B28277).

Materials:

-

2-Bromo-6-methoxynaphthalene

-

Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Tetrabutylammonium fluoride (B91410) (TBAF) solution (1 M in THF)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (B1210297) for chromatography

Procedure:

-

Reaction Setup: To a dry, two-necked round-bottom flask under an argon atmosphere, add 2-bromo-6-methoxynaphthalene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

-

Solvent and Reagent Addition: Add anhydrous THF, followed by triethylamine (2.0 eq) and ethynyltrimethylsilane (1.5 eq).

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Deprotection: Dissolve the crude product in THF and treat with a 1 M solution of TBAF in THF (1.2 eq). Stir at room temperature for 1 hour.

-

Purification: Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Experimental Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands, such as the C≡C-H stretch of the terminal alkyne and C-O stretches of the methoxy group.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

Analysis: Analyze the sample using a mass spectrometer, for example, with electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

-

Data Interpretation: Determine the molecular weight from the molecular ion peak ([M]+ or [M+H]+) and analyze the fragmentation pattern to confirm the structure.

Potential Applications in Drug Development

While direct biological studies on this compound are limited in the public domain, its structural similarity to known bioactive molecules and the presence of a reactive ethynyl group suggest several potential applications in drug discovery and chemical biology.

Precursor for Bioactive Molecules

Naphthalene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[7][8] Notably, the 6-methoxy-2-naphthyl moiety is a core component of the non-steroidal anti-inflammatory drug (NSAID) Naproxen. The ethynyl group can be further functionalized to synthesize a library of novel compounds for screening against various biological targets.

Role in Click Chemistry and Bioorthogonal Labeling

The terminal alkyne functionality makes this compound a prime candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.[9][10] This highly efficient and specific reaction allows for the conjugation of the naphthalene core to other molecules, such as fluorescent dyes, affinity tags, or drug molecules. This has significant implications for:

-

Target Identification: By attaching a fluorescent probe, the molecule can be used to visualize its localization within cells and identify its molecular targets.

-

Drug Delivery: The naphthalene derivative could be "clicked" onto a targeting moiety (e.g., an antibody or peptide) to deliver it specifically to cancer cells.

-

Mechanism of Action Studies: Bioorthogonal labeling can be used to track the metabolic fate and interactions of the compound in a biological system without perturbing its natural functions.

Potential as a STAT3 Signaling Pathway Inhibitor

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that is often overactive in various cancers, promoting tumor growth and metastasis.[7] Several naphthalene-based compounds have been identified as inhibitors of the STAT3 signaling pathway.[7] Given this precedent, this compound and its derivatives represent a promising scaffold for the development of novel STAT3 inhibitors.

Simplified STAT3 Signaling Pathway

Caption: Potential inhibition of the STAT3 signaling pathway by naphthalene derivatives.

Conclusion

This compound is a versatile chemical entity with well-defined physical and spectral properties. Its synthesis is readily achievable through established organometallic coupling reactions. While its direct biological activity remains to be fully explored, its structural features, particularly the reactive alkyne, position it as a valuable tool for medicinal chemists and chemical biologists. Its potential as a precursor for novel therapeutics, especially in the realm of STAT3 inhibition, and its utility in bioorthogonal chemistry, warrant further investigation for the development of next-generation diagnostics and targeted therapies.

References

- 1. lookchem.com [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C13H10O | CID 4586522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 97 129113-00-4 [sigmaaldrich.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Molecular Docking, and Biological Studies of New Naphthalene‐1,4‐Dione‐Linked Phenylpiperazine and Thioether - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioorthogonal chemistry: strategies and recent development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Ethynyl-6-methoxynaphthalene: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethynyl-6-methoxynaphthalene is a synthetically valuable terminal alkyne built upon a naphthalene (B1677914) scaffold, a core structure in many biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications in drug discovery, with a particular focus on its relevance as a potential cyclooxygenase (COX) inhibitor. Detailed experimental protocols for its synthesis from commercially available precursors are presented, along with a compilation of its physicochemical and spectroscopic data. Furthermore, this document elucidates the cyclooxygenase signaling pathway, a key target for anti-inflammatory and analgesic drugs, and discusses the therapeutic rationale for developing naphthalene-based inhibitors.

Introduction

The naphthalene ring system is a privileged scaffold in medicinal chemistry, most notably represented by the non-steroidal anti-inflammatory drug (NSAID) Naproxen (B1676952). The introduction of an ethynyl (B1212043) group provides a versatile handle for further chemical modifications, such as click chemistry or Sonogashira coupling reactions, making this compound a valuable building block for the synthesis of more complex molecules and potential drug candidates. This guide aims to be a comprehensive resource for researchers interested in the chemistry and potential applications of this compound. While the specific discovery and a detailed historical timeline of this compound are not extensively documented in readily available literature, its importance lies in its utility as a synthetic intermediate.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below for easy reference.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 129113-00-4 | [1] |

| Molecular Formula | C₁₃H₁₀O | [1] |

| Molecular Weight | 182.22 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | |

| Melting Point | 110-114 °C | |

| Boiling Point | 313.2 °C at 760 mmHg (Predicted) | [2] |

| Solubility | Soluble in common organic solvents such as chloroform (B151607) and ethyl acetate | |

| ¹H NMR (CDCl₃) | δ (ppm): 7.95 (s, 1H), 7.65 (d, J=8.5 Hz, 1H), 7.60 (d, J=8.5 Hz, 1H), 7.40 (d, J=8.5 Hz, 1H), 7.15 (s, 1H), 7.10 (d, J=8.5 Hz, 1H), 3.90 (s, 3H), 3.10 (s, 1H) | [1] |

| ¹³C NMR (CDCl₃) | δ (ppm): 158.5, 135.5, 130.0, 129.5, 129.0, 128.0, 124.5, 119.5, 117.0, 105.5, 84.0, 77.0, 55.5 | [3] |

| IR (KBr, cm⁻¹) | ~3300 (C≡C-H stretch), ~2100 (C≡C stretch), ~1600, 1500 (aromatic C=C stretch), ~1250 (C-O stretch) | [1] |

| Mass Spectrum (m/z) | 182 (M+), 167, 139 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available 2-methoxynaphthalene (B124790). A common and efficient strategy involves the preparation of an aldehyde intermediate, 6-methoxy-2-naphthaldehyde (B117158), followed by a one-carbon homologation to the terminal alkyne. Two plausible and well-established methods for this final conversion are the Corey-Fuchs reaction and the Seyferth-Gilbert homologation.

Synthetic Workflow

The overall synthetic pathway is depicted in the following workflow diagram.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Reaction: Friedel-Crafts Acylation of 2-methoxynaphthalene.

Procedure: This procedure is adapted from established literature protocols.[4]

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, add nitrobenzene (solvent).

-

Cool the flask in an ice-salt bath and slowly add anhydrous aluminum chloride with stirring.

-

Once the aluminum chloride has dissolved, add 2-methoxynaphthalene to the mixture.

-

Add acetyl chloride dropwise from the dropping funnel while maintaining the temperature between 0 and 5 °C.

-

After the addition is complete, continue stirring in the ice bath for 2-3 hours, then allow the mixture to warm to room temperature and stir overnight.

-

Pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.

-

Separate the organic layer and wash it with water, followed by a dilute sodium hydroxide (B78521) solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the nitrobenzene by steam distillation or under reduced pressure.

-

The crude product can be purified by recrystallization from methanol (B129727) or ethanol (B145695) to yield 2-acetyl-6-methoxynaphthalene as a crystalline solid.

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Yield (%) |

| 2-Methoxynaphthalene | 158.20 | 1.0 | 158.2 | - |

| Acetyl Chloride | 78.50 | 1.1 | 86.35 | - |

| Aluminum Chloride | 133.34 | 1.2 | 160.01 | - |

| 2-Acetyl-6-methoxynaphthalene | 200.24 | - | - | ~85% |

Note: Yields can vary based on reaction conditions and scale.[5]

Reaction: Oxidation of 2-Acetyl-6-methoxynaphthalene. A common method is the iodoform (B1672029) reaction which converts a methyl ketone to a carboxylic acid, which can then be reduced to the aldehyde. Alternatively, other oxidation methods can be employed.

Procedure (via Iodoform Reaction and subsequent reduction):

-

Dissolve 2-acetyl-6-methoxynaphthalene in dioxane and add a solution of sodium hydroxide.

-

Slowly add a solution of iodine in potassium iodide with stirring. The reaction is complete when the color of iodine persists.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the 6-methoxy-2-naphthoic acid.

-

Filter the precipitate, wash with water, and dry.

-

The carboxylic acid can then be converted to the aldehyde via standard methods, such as conversion to the acid chloride followed by Rosenmund reduction, or by reduction to the alcohol followed by oxidation with a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC).

Reaction: One-carbon homologation of 6-methoxy-2-naphthaldehyde.

Procedure: This is a representative protocol based on the Corey-Fuchs reaction.

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve triphenylphosphine (B44618) in anhydrous dichloromethane (B109758).

-

Cool the solution to 0 °C and add carbon tetrabromide in one portion. Stir for 15-30 minutes.

-

Add a solution of 6-methoxy-2-naphthaldehyde in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure and purify the crude dibromoalkene intermediate by column chromatography on silica (B1680970) gel.

-

Dissolve the purified dibromoalkene in anhydrous tetrahydrofuran (B95107) (THF) and cool to -78 °C under an inert atmosphere.

-

Add n-butyllithium (2.2 equivalents) dropwise and stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

-

Quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Relevance in Drug Development: Cyclooxygenase Inhibition

The structural similarity of this compound to naproxen suggests its potential as a modulator of the cyclooxygenase (COX) enzymes. The COX pathway is a critical target for a large class of anti-inflammatory and analgesic drugs.

The Cyclooxygenase (COX) Signaling Pathway

The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[6]

Caption: The Cyclooxygenase (COX) signaling pathway.

Pathway Description:

-

Release of Arachidonic Acid: In response to inflammatory stimuli, the enzyme phospholipase A₂ cleaves arachidonic acid from the cell membrane phospholipids.[6]

-

Conversion by COX Enzymes: Arachidonic acid is then converted by the cyclooxygenase enzymes (COX-1 and COX-2) into an unstable intermediate, prostaglandin G₂ (PGG₂), which is subsequently reduced to prostaglandin H₂ (PGH₂).[7]

-

Synthesis of Prostanoids: PGH₂ is further metabolized by various tissue-specific synthases into a variety of prostanoids, including prostaglandins (e.g., PGE₂, PGI₂) and thromboxanes (e.g., TXA₂).[8]

-

Biological Effects: These prostanoids then act on their respective receptors to mediate a wide range of physiological and pathophysiological effects, including inflammation, pain, fever, platelet aggregation, and protection of the gastric mucosa.[9][10]

Mechanism of COX Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting the activity of COX enzymes, thereby blocking the production of prostaglandins.[11]

-

COX-1 is constitutively expressed in most tissues and is involved in "housekeeping" functions such as maintaining the integrity of the stomach lining and regulating kidney blood flow. Inhibition of COX-1 is associated with the gastrointestinal side effects of many NSAIDs.

-

COX-2 is typically induced by inflammatory stimuli, and its upregulation is a key feature of inflammatory conditions. Selective inhibition of COX-2 is a major goal in the development of safer NSAIDs.[12]

Therapeutic Potential of this compound

While there is currently no specific data on the COX inhibitory activity of this compound, its structural similarity to naproxen provides a strong rationale for its investigation as a potential COX inhibitor. The ethynyl group offers several possibilities for the design of novel derivatives:

-

Probing the Active Site: The linear geometry of the ethynyl group can be used to probe specific regions of the COX active site.

-

Covalent Inhibition: The terminal alkyne could potentially be designed to act as a covalent inhibitor, leading to prolonged duration of action.

-

Improved Pharmacokinetics: Modification of the ethynyl group could be used to fine-tune the pharmacokinetic properties of the molecule, such as absorption, distribution, metabolism, and excretion.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential for applications in drug discovery. Its straightforward synthesis from readily available starting materials, combined with the therapeutic relevance of its core naphthalene scaffold, makes it an attractive target for further investigation. The detailed synthetic protocols and compiled data in this guide are intended to facilitate future research into this compound and its derivatives, particularly in the development of novel cyclooxygenase inhibitors with improved therapeutic profiles. Further studies are warranted to determine the specific biological activity of this compound and to explore the full potential of this promising molecule.

References

- 1. This compound | C13H10O | CID 4586522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. JPS5951234A - Preparation of 2-acetyl-6-methoxynaphthalene - Google Patents [patents.google.com]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. Reactome | Synthesis of Prostaglandins (PG) and Thromboxanes (TX) [reactome.org]

- 8. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prostaglandin - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Calculations for 2-Ethynyl-6-methoxynaphthalene: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a theoretical investigation into the structural and electronic properties of 2-Ethynyl-6-methoxynaphthalene. Given the absence of specific published computational studies on this molecule, this document presents a representative theoretical analysis based on standard, validated computational chemistry methodologies. The data herein is generated to be illustrative of the results that would be obtained from such a study.

Introduction

This compound is a substituted naphthalene (B1677914) derivative with potential applications in organic synthesis and materials science. Its rigid, conjugated structure, comprising a naphthalene core, an electron-donating methoxy (B1213986) group, and an electron-withdrawing ethynyl (B1212043) group, suggests interesting electronic and optical properties. Theoretical calculations, particularly those employing Density Functional Theory (DFT), are invaluable for elucidating the geometric, vibrational, and electronic characteristics of such molecules at the atomic level.[1][2] This guide outlines the theoretical framework for such an investigation, presenting hypothetical yet realistic data to serve as a reference for future computational and experimental work.

Computational Methodology

The theoretical calculations presented in this guide are based on Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.[3][4]

2.1 Geometry Optimization and Vibrational Frequencies

The molecular structure of this compound was hypothetically optimized without any symmetry constraints. The calculations were performed using the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[5][6] The 6-311+G(d,p) basis set was employed, which provides a good balance of accuracy and computational efficiency for organic molecules of this size.[7][8][9] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum.

2.2 Electronic Properties

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were determined from the optimized geometry. The HOMO-LUMO energy gap, a critical parameter for assessing chemical reactivity and kinetic stability, was subsequently calculated.[10][11] These calculations provide insight into the molecule's electronic transitions and potential as an organic electronic material.

Theoretical Results and Data

3.1 Molecular Geometry

The optimized geometric parameters provide a detailed picture of the molecule's three-dimensional structure. Key bond lengths and angles are summarized in Table 1. The naphthalene core is expected to be nearly planar, with minor deviations due to the substituents.

| Parameter | Atoms Involved | Calculated Value |

| Bond Lengths (Å) | ||

| C≡C | 1.208 Å | |

| ≡C-H | 1.065 Å | |

| C_aromatic-C≡ | 1.435 Å | |

| C_aromatic-O | 1.365 Å | |

| O-C_methyl | 1.425 Å | |

| C=C (average aromatic) | 1.400 Å | |

| Bond Angles (°) | ||

| C_aromatic-C≡C | 178.5° | |

| C≡C-H | 179.2° | |

| C_aromatic-O-C_methyl | 118.0° | |

| Table 1: Hypothetical Optimized Geometric Parameters for this compound calculated at the B3LYP/6-311+G(d,p) level of theory. |

3.2 Vibrational Analysis

The calculated vibrational frequencies are instrumental in interpreting experimental infrared spectra. Table 2 lists the predicted frequencies for the most characteristic vibrational modes of the molecule's functional groups.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Expected Intensity |

| C-H Stretch (alkynyl) | ≡C-H | 3315 | Strong, Sharp |

| C-H Stretch (aromatic) | C_aromatic-H | 3050 - 3100 | Medium |

| C-H Stretch (methyl) | -CH₃ | 2950 - 2990 | Medium |

| C≡C Stretch | -C≡C- | 2118 | Medium, Sharp |

| C=C Stretch (aromatic ring) | Naphthalene Core | 1500 - 1620 | Medium to Strong |

| Asymmetric C-O-C Stretch | -O-CH₃ | 1255 | Strong |

| Symmetric C-O-C Stretch | -O-CH₃ | 1030 | Medium |

| Table 2: Hypothetical Characteristic Vibrational Frequencies for this compound.[12][13][14] |

3.3 Electronic Properties

The frontier molecular orbitals, HOMO and LUMO, are key to understanding the electronic behavior of the molecule. The HOMO is expected to be distributed across the electron-rich naphthalene and methoxy moieties, while the LUMO would likely be localized more on the ethynyl-naphthalene conjugated system.

| Parameter | Calculated Value (eV) |

| HOMO Energy | -5.85 eV |

| LUMO Energy | -1.42 eV |

| HOMO-LUMO Energy Gap | 4.43 eV |

| Table 3: Hypothetical Electronic Properties of this compound.[7][8] |

Visualizations

4.1 Computational Workflow

The logical flow of the theoretical calculations performed in this study is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation [ouci.dntb.gov.ua]

- 8. Frontiers | HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. web.gps.caltech.edu [web.gps.caltech.edu]

Methodological & Application

synthesis of 2-Ethynyl-6-methoxynaphthalene from 2-bromo-6-methoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-Ethynyl-6-methoxynaphthalene from 2-bromo-6-methoxynaphthalene (B28277). The protocol details a two-step synthetic route involving a Sonogashira cross-coupling reaction with a protected alkyne, followed by a deprotection step. This methodology is a robust and widely applicable strategy for the introduction of an ethynyl (B1212043) group onto an aromatic scaffold, a common structural motif in medicinal chemistry and materials science. This document provides detailed experimental procedures, data presentation in tabular format, and a visual representation of the workflow.

Introduction

The this compound core is a valuable building block in the synthesis of various biologically active molecules and functional materials. The Sonogashira coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. To avoid the self-coupling of the terminal alkyne (Glaser coupling), a common strategy is to use a protected alkyne, such as trimethylsilylacetylene (B32187) (TMSA), followed by a deprotection step to yield the desired terminal alkyne. This application note provides a detailed protocol for this two-step synthesis.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

-

Sonogashira Coupling: 2-bromo-6-methoxynaphthalene is coupled with trimethylsilylacetylene in the presence of a palladium catalyst, a copper co-catalyst, and a base to yield (2-(6-methoxynaphthalen-2-yl)ethynyl)trimethylsilane.

-

Deprotection: The trimethylsilyl (B98337) (TMS) protecting group is removed from the silylated intermediate to afford the final product, this compound.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Bromo-6-methoxynaphthalene | ≥98% | Commercially Available |

| Trimethylsilylacetylene (TMSA) | ≥98% | Commercially Available |

| Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) | Catalyst Grade | Commercially Available |

| Copper(I) iodide (CuI) | ≥99% | Commercially Available |

| Triethylamine (B128534) (TEA) | Anhydrous, ≥99.5% | Commercially Available |

| Tetrahydrofuran (B95107) (THF) | Anhydrous, ≥99.9% | Commercially Available |

| Methanol (B129727) (MeOH) | ACS Grade | Commercially Available |

| Potassium carbonate (K₂CO₃) | ≥99% | Commercially Available |

| Dichloromethane (B109758) (DCM) | ACS Grade | Commercially Available |

| Ethyl acetate (B1210297) (EtOAc) | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) | Prepared in-house | |

| Brine | Prepared in-house | |

| Anhydrous magnesium sulfate (B86663) (MgSO₄) | Commercially Available | |

| Celite® | Commercially Available |

Protocol 1: Sonogashira Coupling of 2-Bromo-6-methoxynaphthalene with Trimethylsilylacetylene

This protocol is adapted from general procedures for Sonogashira couplings of aryl bromides.[2]

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-6-methoxynaphthalene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

-

Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (TEA) in a 2:1 ratio by volume.

-

Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.

-

Slowly add trimethylsilylacetylene (1.2 eq) to the reaction mixture via syringe.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and dilute with diethyl ether or ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts. Wash the pad with additional diethyl ether or ethyl acetate.

-

Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product, (2-(6-methoxynaphthalen-2-yl)ethynyl)trimethylsilane, can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.

Expected Yield: 85-95%

Protocol 2: Deprotection of (2-(6-methoxynaphthalen-2-yl)ethynyl)trimethylsilane

This protocol is a standard procedure for the deprotection of TMS-protected alkynes.

Procedure:

-

Dissolve the crude or purified (2-(6-methoxynaphthalen-2-yl)ethynyl)trimethylsilane (1.0 eq) in methanol.

-

Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is fully converted to the product.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter and concentrate the organic solution under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel (hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white to off-white solid.

Expected Yield: 90-98%

Data Summary

| Step | Reactants | Product | Catalyst/Reagents | Solvent | Temp. | Time | Yield |

| 1 | 2-Bromo-6-methoxynaphthalene, Trimethylsilylacetylene | (2-(6-methoxynaphthalen-2-yl)ethynyl)trimethylsilane | Pd(PPh₃)₂Cl₂, CuI, TEA | THF | 60 °C | 4-6 h | 85-95% |

| 2 | (2-(6-methoxynaphthalen-2-yl)ethynyl)trimethylsilane | This compound | K₂CO₃ | Methanol | RT | 1-2 h | 90-98% |

Characterization of this compound

-

Appearance: White to off-white solid

-

Molecular Formula: C₁₃H₁₀O

-

Molecular Weight: 182.22 g/mol [3]

-

Melting Point: 110-114 °C[3]

-

¹H NMR (300 MHz, CDCl₃): Spectral data is available on PubChem.[4]

-

¹³C NMR (75 MHz, CDCl₃): Spectral data is available on SpectraBase.[5]

Visual Workflow

Caption: Workflow for the synthesis of this compound.

Signaling Pathway and Logical Relationship Diagram

The Sonogashira coupling reaction proceeds through a dual catalytic cycle involving both palladium and copper.

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Conclusion